Cas no 41270-69-3 (6-Phenylpyrazin-2-amine)

6-Phenylpyrazin-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 6-Phenylpyrazin-2-amine
- 1-AMINO-6-PHENYLPYRAZINE
- 2-Amino-6-phenyl-pyrazin
- 2-AMINO-6-PHENYLPYRAZINE
- 6-Phenyl-pyrazin-2-ylamin
- 6-phenyl-pyrazin-2-ylamine
- AB60545
- CS-0187908
- 41270-69-3
- J-518989
- AS-36481
- A905509
- DTXSID60498904
- EN300-23913309
- SCHEMBL2032999
- Z1198277985
- MFCD10697807
- AKOS006305571
-
- MDL: MFCD10697807
- Inchi: InChI=1S/C10H11N3/c11-13-7-6-12-8-10(13)9-4-2-1-3-5-9/h1-8,10H,11H2
- InChI Key: WKZJYRJQDFVCOS-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)C2C=NC=CN2N
Computed Properties
- Exact Mass: 171.08000
- Monoisotopic Mass: 171.079647300g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 51.8Ų
Experimental Properties
- PSA: 51.80000
- LogP: 2.30700
6-Phenylpyrazin-2-amine Security Information
6-Phenylpyrazin-2-amine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Phenylpyrazin-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB479993-250 mg |
1-Amino-6-phenylpyrazine; . |
41270-69-3 | 250mg |
€494.40 | 2023-06-15 | ||
abcr | AB479993-1 g |
1-Amino-6-phenylpyrazine; . |
41270-69-3 | 1g |
€1155.40 | 2023-06-15 | ||
Enamine | EN300-23913309-0.1g |
6-phenylpyrazin-2-amine |
41270-69-3 | 95.0% | 0.1g |
$105.0 | 2025-03-21 | |
Enamine | EN300-23913309-5.0g |
6-phenylpyrazin-2-amine |
41270-69-3 | 95.0% | 5.0g |
$1235.0 | 2025-03-21 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD167955-100mg |
6-Phenylpyrazin-2-amine |
41270-69-3 | 97% | 100mg |
¥245.0 | 2024-04-18 | |
eNovation Chemicals LLC | K48750-500mg |
6-phenylpyrazin-2-amine |
41270-69-3 | 95% | 500mg |
$570 | 2024-05-25 | |
Enamine | EN300-23913309-0.05g |
6-phenylpyrazin-2-amine |
41270-69-3 | 95.0% | 0.05g |
$70.0 | 2025-03-21 | |
Enamine | EN300-23913309-1g |
6-phenylpyrazin-2-amine |
41270-69-3 | 95% | 1g |
$656.0 | 2023-09-15 | |
abcr | AB479993-250mg |
1-Amino-6-phenylpyrazine; . |
41270-69-3 | 250mg |
€159.70 | 2025-02-13 | ||
abcr | AB479993-1g |
1-Amino-6-phenylpyrazine; . |
41270-69-3 | 1g |
€527.40 | 2025-02-13 |
6-Phenylpyrazin-2-amine Related Literature
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Feng Li,Weiwei Zhang RSC Adv., 2019,9, 10454-10464
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
Additional information on 6-Phenylpyrazin-2-amine
6-Phenylpyrazin-2-amine: A Comprehensive Overview
6-Phenylpyrazin-2-amine, also known by its CAS number 41270-69-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazine derivatives, which have been extensively studied due to their unique electronic properties and potential applications in drug design. The molecule consists of a pyrazine ring substituted with a phenyl group at the 6-position and an amino group at the 2-position, giving it the IUPAC name 6-(phenyl)pyrazin-2-amine.
The synthesis of 6-Phenylpyrazin-2-amine has been explored through various methodologies, including condensation reactions and coupling reactions. Recent advancements in catalytic systems have enabled more efficient and selective syntheses, reducing production costs and environmental impact. For instance, researchers have utilized transition metal catalysts to facilitate the coupling of aromatic rings with pyrazine derivatives, achieving high yields and purity levels.
One of the most promising applications of 6-(phenyl)pyrazin-2-amine lies in its potential as a building block for drug discovery. Pyrazine derivatives are known for their ability to modulate enzyme activity and interact with biological targets, making them valuable in the development of new therapeutic agents. Recent studies have demonstrated that 6-(phenyl)pyrazin-2-amines can act as inhibitors of kinase enzymes, which are critical in cellular signaling pathways associated with cancer and inflammatory diseases.
In addition to its pharmacological applications, 6-(phenyl)pyrazin-2-amines have also found utility in materials science. The compound's rigid structure and conjugated system make it a candidate for use in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). Researchers have reported that incorporating 6-(phenyl)pyrazin-2-amines into polymer blends can enhance charge transport properties, paving the way for next-generation electronic devices.
From a structural standpoint, 6-(phenyl)pyrazin-2-amines exhibit interesting photophysical properties. The presence of the phenyl group at the 6-position introduces steric hindrance, which can influence the compound's absorption spectrum and fluorescence behavior. Recent spectroscopic studies have revealed that these properties can be tuned by modifying substituents on the pyrazine ring, offering flexibility in designing molecules for specific applications.
The toxicity profile of 6-(phenyl)pyrazin-2-amines has also been a subject of recent research. In vitro assays have shown that while the compound exhibits moderate cytotoxicity against certain cancer cell lines, it demonstrates lower toxicity towards normal cells, suggesting a potential therapeutic window. However, further studies are required to fully understand its safety profile and mechanisms of action.
In conclusion, 6-(phenyl)pyrazin-2-amines (CAS No: 41270-69-) represent a versatile class of compounds with diverse applications across multiple disciplines. From drug discovery to materials science, their unique chemical properties continue to drive innovative research. As advancements in synthetic methods and characterization techniques unfold, it is anticipated that 6-(phenyl)pyrazin-2-amines will play an increasingly important role in both academic and industrial settings.
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